1-Methyl-silacyclopent-3-ene
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Overview
Description
1-Methyl-2,5-dihydro-1H-silole is a silicon-containing five-membered cyclic diene.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-2,5-dihydro-1H-silole can be synthesized through various methods. One common approach involves the reaction of dichlorosilane with butadiene in the presence of a catalyst. The reaction typically occurs under an inert atmosphere and at elevated temperatures to facilitate the formation of the silole ring .
Industrial Production Methods: Industrial production of 1-Methyl-2,5-dihydro-1H-silole often involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This may include continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-2,5-dihydro-1H-silole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silole oxides.
Reduction: Reduction reactions can yield silole anions, which are useful intermediates in further chemical transformations.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the silicon atom or the carbon atoms of the silole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.
Major Products:
Oxidation: Silole oxides.
Reduction: Silole anions.
Substitution: Various substituted siloles depending on the reagents used.
Scientific Research Applications
1-Methyl-2,5-dihydro-1H-silole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex silicon-containing compounds.
Biology: Investigated for its potential use in bioimaging due to its unique photoluminescent properties.
Medicine: Explored for its potential in drug delivery systems and as a component in diagnostic tools.
Mechanism of Action
The mechanism by which 1-Methyl-2,5-dihydro-1H-silole exerts its effects is primarily related to its electronic structure. The compound’s low-lying lowest unoccupied molecular orbital (LUMO) and high electron mobility make it an excellent electron acceptor. This property is exploited in optoelectronic applications, where the compound facilitates efficient electron transport and light emission .
Comparison with Similar Compounds
- 1,1-Dimethyl-2,3,4,5-tetraphenylsilole
- 1,1-Dimethyl-3,4-diphenyl-2,5-bis(p-methylphenyl)silole
Comparison: 1-Methyl-2,5-dihydro-1H-silole is unique due to its specific substitution pattern, which imparts distinct electronic properties compared to other siloles. For instance, the presence of a methyl group at the 1-position influences the compound’s reactivity and stability, making it particularly suitable for certain applications in optoelectronics .
Properties
InChI |
InChI=1S/C5H9Si/c1-6-4-2-3-5-6/h2-3H,4-5H2,1H3 |
Source
|
---|---|---|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUUVELPATPPLMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si]1CC=CC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70850473 |
Source
|
Record name | 1-Methyl-2,5-dihydro-1H-silole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70850473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
97.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55544-25-7 |
Source
|
Record name | 1-Methyl-2,5-dihydro-1H-silole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70850473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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